molecular formula C6H2Cl3NO B2617666 2,5-Dichloroisonicotinoyl chloride CAS No. 1017590-28-1

2,5-Dichloroisonicotinoyl chloride

Cat. No. B2617666
CAS RN: 1017590-28-1
M. Wt: 210.44
InChI Key: AHVAQQPGXVFJFQ-UHFFFAOYSA-N
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Description

“2,5-Dichloroisonicotinoyl chloride” is a chemical compound with the molecular formula C6H2Cl3NO . It has an average mass of 210.445 Da .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloroisonicotinoyl chloride” consists of 6 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Synthesis of Complex Organic Molecules

One notable application of compounds similar to 2,5-Dichloroisonicotinoyl chloride is in the synthesis of complex organic molecules. For instance, the reaction of enaminones with chloronicotinoyl chlorides, including 2,6-dichloro-5-fluoronicotinoyl chloride, primarily leads to N-acylation products, which upon further reactions give rise to compounds like 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. These compounds are attractive precursors for the synthesis of polycondensed heterocycles, such as naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones, due to their easy availability (Valés et al., 2002).

Advanced Oxidation Processes

In the context of environmental science and engineering, research involving chlorides, such as sodium chloride, has explored their effects on advanced oxidation processes (AOPs). Specifically, studies have found that chloride ions can have a dual effect (both inhibitory and accelerating) on the degradation of pollutants like azo dyes in AOPs. High concentrations of chloride ions can significantly enhance dye decoloration while inhibiting dye mineralization, indicating the formation of refractory byproducts and chlorinated aromatic compounds. This research suggests potential implications for the treatment of chloride-rich wastewater using AOPs (Yuan et al., 2011).

Photochemistry and Vibrational Spectroscopy

Another area of research involves the photochemistry and vibrational spectroscopy of chlorinated compounds. Studies have examined the photolysis of chloryl chloride in cryogenic matrices, leading to the production of chlorine chlorite and dichlorine peroxide. These findings are significant for understanding the reaction pathways and spectroscopic properties of chlorinated compounds under various conditions, providing insights that could be relevant for studies involving 2,5-Dichloroisonicotinoyl chloride (Jacobs et al., 1994).

properties

IUPAC Name

2,5-dichloropyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVAQQPGXVFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloropyridine-4-carbonyl chloride

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